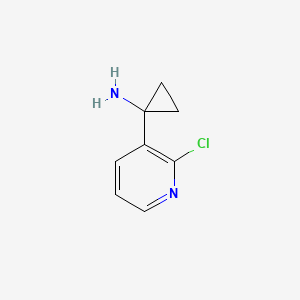
N-tert-butyl-N-methylsulfamoyl chloride
Descripción general
Descripción
N-tert-butyl-N-methylsulfamoyl chloride is an organosulfur compound with the molecular formula C5H12ClNO2S. It is a versatile reagent used in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a sulfamoyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chlorosulfonyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: Some reactions may require the use of catalysts to increase the reaction rate.
Major Products Formed
The major products formed from reactions involving this compound are sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-tert-butyl-N-methylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing sulfur.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: This compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in the synthesis of many biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylbenzenesulfinimidoyl chloride: Similar in structure but contains a benzene ring instead of a methyl group.
tert-butyl N-(methylsulfamoyl)carbamate: Contains a carbamate group instead of a sulfamoyl chloride group.
Uniqueness
N-tert-butyl-N-methylsulfamoyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity patterns. This makes it particularly useful in the synthesis of sulfonamide derivatives, a feature not shared by all similar compounds .
Propiedades
IUPAC Name |
N-tert-butyl-N-methylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2,3)7(4)10(6,8)9/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZEZVHTXIGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064037-85-9 | |
| Record name | N-tert-butyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)




![N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide](/img/structure/B3375077.png)






